Nvs pak1 C

Beschreibung

BenchChem offers high-quality Nvs pak1 C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nvs pak1 C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H23ClF3N5O |

|---|---|

Molekulargewicht |

465.9 g/mol |

IUPAC-Name |

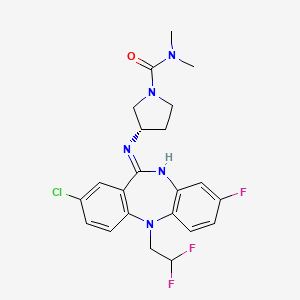

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide |

InChI |

InChI=1S/C22H23ClF3N5O/c1-29(2)22(32)30-8-7-15(11-30)27-21-16-9-13(23)3-5-18(16)31(12-20(25)26)19-6-4-14(24)10-17(19)28-21/h3-6,9-10,15,20H,7-8,11-12H2,1-2H3,(H,27,28)/t15-/m0/s1 |

InChI-Schlüssel |

RVHZFZVJXGIAJF-HNNXBMFYSA-N |

Isomerische SMILES |

CN(C)C(=O)N1CC[C@@H](C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F |

Kanonische SMILES |

CN(C)C(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F |

Herkunft des Produkts |

United States |

Section 1: The Imperative for Validated Chemical Probes in Modern Drug Discovery

An In-Depth Technical Guide to NVS-PAK1-C: Ensuring Rigor in PAK1 Chemical Biology Studies

To address this fundamental challenge, the concept of a "chemical probe package" has become the gold standard. This package consists of a potent and selective small molecule inhibitor and, crucially, a closely related but biologically inactive analog to serve as a negative control.[1][2] The negative control, by virtue of its structural similarity, should share a similar physicochemical profile and, theoretically, a similar off-target profile to the active probe. Its inability to engage the primary target allows researchers to disambiguate on-target from off-target effects.[3]

This guide focuses on NVS-PAK1-C, the designated negative control for NVS-PAK1-1, a potent chemical probe for p21-activated kinase 1 (PAK1).[4] Together, this pair represents a rigorously developed system for interrogating PAK1 biology with high confidence, enabling the design of self-validating experiments.

Section 2: The Target: p21-Activated Kinase 1 (PAK1) as a Critical Signaling Node

To appreciate the utility of NVS-PAK1-C, one must first understand the significance of its target. The p21-activated kinases (PAKs) are a family of six serine/threonine kinases that act as critical effectors for the Rho family of small GTPases, particularly Rac1 and Cdc42.[5][6][7] The family is divided into two subgroups based on structural and functional similarities: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[5][8]

PAK1, a founding member of Group I, functions as a central hub for numerous signaling pathways that are fundamental to cellular homeostasis and are frequently dysregulated in disease.[9][10][11]

Activation and Downstream Signaling: In its inactive state, PAK1 exists as an autoinhibited homodimer.[5] Upon binding of active (GTP-bound) Rac1 or Cdc42 to its p21-binding domain (PBD), this autoinhibition is relieved, leading to kinase activation through autophosphorylation.[5] Once active, PAK1 phosphorylates a myriad of downstream substrates, influencing:

-

Cell Proliferation and Survival: PAK1 directly activates the Raf-MEK-ERK (MAPK) and PI3K/AKT signaling cascades, two of the most critical pathways in cell growth and survival.[5][11]

-

Cytoskeletal Dynamics and Motility: Through phosphorylation of substrates like LIM kinase (LIMK) and paxillin, PAK1 is a master regulator of actin cytoskeleton remodeling, which is essential for cell migration and invasion.[5]

-

Gene Transcription and Cell Cycle: PAK1 can influence transcription factor activity and promote cell cycle progression by stimulating the expression of key regulators like cyclin D1.[11]

Given its central role, it is unsurprising that PAK1 overexpression or hyperactivation is implicated in the progression of numerous cancers—including breast, lung, and colorectal—and has also been linked to neurodegenerative disorders like Alzheimer's disease.[6][8][12][13][14] This makes PAK1 a highly attractive therapeutic target.

Section 3: The Chemical Probe System: NVS-PAK1-1 and NVS-PAK1-C

Developed by Novartis and championed by the Structural Genomics Consortium (SGC), the NVS-PAK1-1/NVS-PAK1-C pair provides a validated toolset for studying PAK1.[8]

-

NVS-PAK1-1 (The Probe): A potent, selective, and allosteric inhibitor of PAK1. It binds to a pocket distinct from the ATP-binding site, locking the kinase in an inactive conformation.[8][15] It exhibits an IC50 of approximately 5-6 nM against PAK1 and shows high selectivity over the closely related PAK2 and a broad panel of other kinases.[8]

-

NVS-PAK1-C (The Control): The matched negative control for NVS-PAK1-1.[4] It is structurally almost identical to the active probe but is reported to be over 100-fold less active against PAK1.[8]

The critical difference lies in a minor structural modification. A comparison of their chemical structures reveals that the N-isopropylpyrrolidine-1-carboxamide group in the active NVS-PAK1-1 is replaced by an N,N-dimethyl-1-pyrrolidinecarboxamide group in NVS-PAK1-C.[4] This subtle change is sufficient to disrupt the key interactions within the allosteric binding pocket, drastically reducing its affinity for PAK1 and rendering it biologically inert against the target at concentrations where the active probe is effective.

Table 1: Comparative Properties of NVS-PAK1-1 and NVS-PAK1-C

| Property | NVS-PAK1-1 (Active Probe) | NVS-PAK1-C (Negative Control) | Reference(s) |

|---|---|---|---|

| Biological Activity | Potent, allosteric PAK1 inhibitor | Inactive control for NVS-PAK1-1 | [4] |

| PAK1 IC50 | ~5 nM | >500 nM (>100-fold less active) | [8] |

| Chemical Name | (3S)-3-(...)-N-isopropyl pyrrolidine-1-carboxamide | (3S)-3-(...)-N,N-dimethyl pyrrolidine-1-carboxamide | |

| Molecular Formula | C23H25ClF3N5O | C22H23ClF3N5O | |

| Molecular Weight | 479.93 g/mol | 465.91 g/mol | |

| CAS Number | 1783816-74-9 | 2250019-95-3 |

| Purity | Typically ≥98% (HPLC) | Typically ≥98% (HPLC) | |

Section 4: Experimental Design & Protocols: Leveraging NVS-PAK1-C for Self-Validating Experiments

The core principle of using this probe/control pair is straightforward: A biological effect that is observed upon treatment with NVS-PAK1-1, but is absent upon treatment with an identical concentration of NVS-PAK1-C, can be confidently attributed to the inhibition of PAK1.

Protocol 1: Cellular Target Engagement by Western Blot

This protocol validates that NVS-PAK1-1, but not NVS-PAK1-C, inhibits PAK1 kinase activity inside the cell.

Objective: To measure the phosphorylation status of PAK1 autophosphorylation sites or a direct downstream substrate.

Materials:

-

PAK1-dependent cell line (e.g., Su86.86 pancreatic cancer cells).[8]

-

NVS-PAK1-1 and NVS-PAK1-C, prepared as 10 mM stock solutions in DMSO.

-

Standard cell culture reagents, lysis buffer (RIPA with protease/phosphatase inhibitors), SDS-PAGE, and Western blotting equipment.

-

Primary antibodies: anti-phospho-PAK1 (Ser144)/PAK2 (Ser141), anti-total PAK1, anti-phospho-MEK1 (Ser298), anti-total MEK1, anti-GAPDH (loading control).

Procedure:

-

Cell Plating: Seed Su86.86 cells in 6-well plates and grow to 70-80% confluency.

-

Compound Treatment: Prepare working solutions of NVS-PAK1-1 and NVS-PAK1-C in culture medium. The SGC recommends a concentration of 0.25 µM for selective PAK1 inhibition.[8] Treat cells in parallel for 2-4 hours with:

-

Vehicle (e.g., 0.1% DMSO)

-

NVS-PAK1-C (0.25 µM)

-

NVS-PAK1-1 (0.25 µM)

-

-

Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse directly in the plate with 100 µL of ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

Western Blotting: Normalize samples to equal protein amounts (e.g., 20 µg), run on SDS-PAGE gels, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Follow with HRP-conjugated secondary antibodies and detect using an ECL substrate.

Expected Outcome: A significant reduction in the p-PAK1 (S144) or p-MEK1 (S298) signal will be observed in the lane treated with NVS-PAK1-1 compared to the vehicle and NVS-PAK1-C treated lanes. Total protein levels should remain unchanged across all conditions.

Protocol 2: Cellular Phenotypic Assay (Proliferation)

This protocol assesses the functional consequence of PAK1 inhibition.

Objective: To determine if the anti-proliferative effect of NVS-PAK1-1 is due to on-target PAK1 inhibition.

Materials:

-

PAK1-dependent cell line (e.g., MCF7 breast cancer cells).[16][17]

-

NVS-PAK1-1 and NVS-PAK1-C DMSO stock solutions.

-

96-well plates, standard culture reagents.

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

Procedure:

-

Cell Seeding: Seed MCF7 cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Dose-Response Treatment: Prepare a serial dilution of both NVS-PAK1-1 and NVS-PAK1-C in culture medium (e.g., from 10 µM down to 1 nM, including a vehicle control).

-

Incubation: Add the compounds to the respective wells and incubate for a period relevant to the cell doubling time (e.g., 72-96 hours).

-

Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the dose-response curves and calculate IC50 values for both compounds.

Expected Outcome: NVS-PAK1-1 will show a dose-dependent inhibition of cell proliferation with a measurable IC50 value.[16][17] In contrast, NVS-PAK1-C should show no significant effect on proliferation across the same concentration range, resulting in a flat dose-response curve.

Section 5: Data Interpretation & Best Practices

-

Concentration is Key: Always use the active probe and negative control at the same concentration. The ideal concentration is the lowest one that produces a robust on-target effect with the active probe. Using excessively high concentrations can induce non-specific, off-target effects even from the negative control.

-

Beyond the Target: A well-designed negative control helps validate on-target action but does not inherently prove the absence of shared off-target effects for both compounds.[1] While unlikely for a well-characterized pair like this, researchers should remain aware that no chemical tool is perfect. Profiling both compounds against a broad kinase panel can provide deeper insights into their selectivity.

Section 6: Conclusion

References

-

Ong, C. C., et al. (2012). Group I p21-Activated Kinases (PAKs) Promote Tumor Cell Proliferation and Survival through the AKT1 and Raf–MAPK Pathways. Molecular Cancer Research. [Link]

-

Kumar, R., & Vadlamudi, R. K. (2012). Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. Clinical Cancer Research. [Link]

-

Ye, D. Z., & Field, J. (2012). Targeting PAK1. Cells. [Link]

-

Ong, C. C., et al. (2011). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Proceedings of the National Academy of Sciences. [Link]

-

What are PAK1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Small Molecule Pak 1 Inhibitors May be an Effective Therapy for Colorectal Cancer. Fox Chase Cancer Center. [Link]

-

Zhang, Y., et al. (2022). p21-Activated Kinase: Role in Gastrointestinal Cancer and Beyond. International Journal of Molecular Sciences. [Link]

-

Huynh, N., & He, H. (2015). p21-activated kinase family: promising new drug targets. Reports in Cancer and Treatment. [Link]

-

Harbaugh, D. (2022). The Development of Inhibitors to Target the Driving Functions of PAK1 in Cancer. FAU Undergraduate Research Journal. [Link]

-

NVS PAK1 C (6133) by Tocris, Part of Bio-Techne. Bio-Techne. [Link]

-

Positive Control Vs Negative Control. Wax Studios. [Link]

-

NVS-PAK1-1. Structural Genomics Consortium. [Link]

-

Aldeghi, M., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology. [Link]

-

Grebennikov, D., et al. (2022). Development and utility of a PAK1-selective degrader. bioRxiv. [Link]

-

Negative Control Group | Definition & Examples. Study.com. [Link]

-

Grebennikov, D., et al. (2022). Development and utility of a PAK1-selective degrader. PMC. [Link]

-

Johnson, K., et al. (2022). PAK1 inhibitor NVS-PAK1-1 preserves dendritic spines in amyloid/tau exposed neurons and 5xFAD mice. PMC. [Link]

-

Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology. [Link]

-

Scientific control. Wikipedia. [Link]

-

Development and utility of a PAK1-selective degrader. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wax-studios.com [wax-studios.com]

- 4. caymanchem.com [caymanchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pnas.org [pnas.org]

- 7. p21-Activated Kinase: Role in Gastrointestinal Cancer and Beyond [mdpi.com]

- 8. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]

- 9. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Small Molecule Pak 1 Inhibitors May be an Effective Therapy for Colorectal Cancer | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 14. PAK1 inhibitor NVS‐PAK1‐1 preserves dendritic spines in amyloid/tau exposed neurons and 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Chemical Structure and Mechanistic Utility of NVS-PAK1-C: A Technical Guide

Content Type: In-Depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Structural characterization, mechanistic basis of inactivity, and experimental application of NVS-PAK1-C as a negative control.

Executive Summary

NVS-PAK1-C is the designated negative control probe for NVS-PAK1-1 , a potent, highly selective, allosteric inhibitor of p21-activated kinase 1 (PAK1). While NVS-PAK1-1 binds to the PAK1 kinase domain with single-digit nanomolar affinity (

This guide delineates the precise chemical modifications that render NVS-PAK1-C inactive, providing a rigorous structural basis for its use in validating "on-target" phenotypic effects in kinase signaling studies.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

The utility of NVS-PAK1-C relies on a "matched pair" design. It retains the core dibenzodiazepine scaffold and physicochemical properties of the active probe but incorporates a subtle steric and electronic modification that abolishes binding affinity.

Structural Comparison: Active vs. Control

The critical difference lies in the urea moiety attached to the pyrrolidine ring.

| Feature | Active Probe (NVS-PAK1-1) | Control Probe (NVS-PAK1-C) |

| IUPAC Name | (3S)-3-[[2-chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl]amino]-N-isopropylpyrrolidine-1-carboxamide | (3S)-3-[[2-chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide |

| CAS Number | 1783816-74-9 | 2250019-95-3 |

| Formula | ||

| M.W. | 479.93 g/mol | 465.91 g/mol |

| Key Substituent | Mono-substituted Urea (-NH-Isopropyl) | Di-substituted Urea (-N(CH3)2) |

| H-Bond Donor | Present (Urea NH) | Absent (Methylated) |

| PAK1 IC50 | ~5 nM | > 500 nM (typically inactive) |

Mechanistic Basis of Inactivity

The transition from NVS-PAK1-1 to NVS-PAK1-C involves replacing the N-isopropyl group with an N,N-dimethyl group. This modification disrupts binding via two primary mechanisms:

-

Loss of Hydrogen Bond Donor: The active probe possesses a secondary amine (NH) within the urea linkage. In the allosteric binding pocket (underneath the C-helix of PAK1), this NH likely acts as a critical hydrogen bond donor to the protein backbone or a side-chain residue. NVS-PAK1-C, being fully substituted (N,N-dimethyl), lacks this donor capability.

-

Steric Clash: While the isopropyl group is flexible and planar, the N,N-dimethyl group alters the conformational space of the urea tail. This likely creates a steric conflict at the entrance of the allosteric pocket, preventing the dibenzodiazepine core from achieving the deep occlusion required for inhibition.

Figure 1: Structural logic defining the active vs. control relationship. The subtle urea modification abolishes binding affinity.

Experimental Validation Protocols

To ensure data integrity, NVS-PAK1-C must be run in parallel with NVS-PAK1-1 in all biological assays. The following protocols outline the standard validation workflow.

In Vitro Kinase Assay (Caliper Mobility Shift)

This assay quantifies the direct inhibition of PAK1 kinase activity.

-

Reagents: Recombinant PAK1 (dephosphorylated), Fluorescent Peptide Substrate, ATP, Reaction Buffer (HEPES, MgCl2, Brij-35).

-

Protocol:

-

Prepare 3x Enzyme solution and 3x Substrate/ATP mix.

-

Dispense compounds (Active and Control) in DMSO via acoustic transfer (e.g., Echo 550) to assay plate (11-point dose response).

-

Add Enzyme solution; incubate 60 min at 30°C (Pre-incubation is critical for allosteric inhibitors).

-

Add Substrate/ATP mix; incubate 60 min at 30°C.

-

Stop reaction with EDTA.

-

Read conversion on Caliper EZ Reader.

-

-

Expected Result: NVS-PAK1-1 shows sigmoidal inhibition (IC50 ~5 nM). NVS-PAK1-C shows a flat line or IC50 > 10 µM.

Cellular Target Engagement (Western Blot)

Validates that phenotypic effects are due to PAK1 inhibition and not off-target toxicity.

-

Cell Line: Su86.86 (Pancreatic) or equivalent PAK1-dependent line.

-

Readout: Phosphorylation of MEK1 (Ser298) or PAK1 Autophosphorylation (Ser144).

-

Workflow:

Figure 2: Cellular validation workflow. NVS-PAK1-C must fail to inhibit phosphorylation markers at concentrations where NVS-PAK1-1 is active.

Quality Control & Handling

-

Storage: Store solid at -20°C. DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

-

Stability: The dibenzodiazepine core is generally stable, but the urea linkage can be sensitive to hydrolysis under extreme pH. Avoid acidic aqueous dilutions for prolonged periods.

-

Verification: Verify identity via LC-MS.

-

Active [M+H]+: 480.2

-

Control [M+H]+: 466.2

-

Note: The mass difference of ~14 Da corresponds to the difference between Isopropyl (

) and Dimethyl (

-

References

-

Structural Genomics Consortium (SGC). NVS-PAK1-1: A Chemical Probe for PAK1. SGC Probes. [Link]

-

Karpov, A. S., et al. (2015). Discovery of NVS-PAK1-1, a Potent, Highly Selective, and Orally Efficacious Allosteric Inhibitor of PAK1. ACS Medicinal Chemistry Letters, 6(7), 776–781.[3] [Link]

-

Chemical Probes Portal. NVS-PAK1-1 Probe Characterization. [Link]

Sources

difference between NVS-PAK1-1 and NVS-PAK1-C

Targeting PAK1: A Technical Whitepaper on the Mechanistic and Structural Divergence of NVS-PAK1-1 and NVS-PAK1-C

Executive Overview

The Group I p21-activated kinase 1 (PAK1) is a critical signaling node downstream of the Rho-family GTPases CDC42 and RAC1. It governs cytoskeletal remodeling, cell motility, and proliferation, making it a high-value target in oncology and neurobiology[1]. Historically, the highly conserved nature of the kinase ATP-binding cleft has stymied the development of selective PAK1 inhibitors. The introduction of NVS-PAK1-1, a first-in-class allosteric inhibitor, resolved this bottleneck by offering exquisite kinome selectivity[2]. To ensure rigorous scientific validation and rule out off-target phenotypic effects, the structurally matched inactive probe NVS-PAK1-C must be utilized in parallel as a self-validating control system[1].

Mechanistic Foundations: Allosteric DFG-Out Stabilization

Traditional Type I kinase inhibitors competitively occupy the active ATP-binding pocket, often resulting in broad off-target kinome activity. NVS-PAK1-1 circumvents this by acting as a highly specific allosteric modulator. Discovered via a fragment-based screen of dibenzodiazepines, NVS-PAK1-1 binds to a novel allosteric pocket adjacent to the ATP-binding site[2].

Causality of Selectivity: The binding of NVS-PAK1-1 forces the kinase activation loop into a rigid "DFG-out" inactive conformation[2]. This conformational shift indirectly creates a steric incompatibility with ATP binding. Because this allosteric sub-pocket is structurally unique to PAK1, NVS-PAK1-1 achieves a remarkable selectivity score (S10 = 0.003) across a panel of 442 kinases and exhibits a >50-fold selectivity window for PAK1 over the closely related isoform PAK2[2].

Structural and Biochemical Divergence

The utility of NVS-PAK1-C as a negative control lies in its near-identical physicochemical profile to NVS-PAK1-1, differing only by a minor steric modification that ablates target affinity.

-

NVS-PAK1-1 (Active Probe): Features an N-isopropylpyrrolidine-1-carboxamide moiety. The isopropyl group perfectly fills a hydrophobic cleft within the allosteric site, anchoring the DFG-out conformation.

-

NVS-PAK1-C (Inactive Control): Replaces the isopropylamine with an N,N-dimethylamine group. This subtle loss of steric bulk and altered geometry disrupts critical van der Waals interactions, resulting in a >100-fold loss of biochemical potency[1].

Quantitative Comparison Profile

| Parameter | NVS-PAK1-1 (Active Probe) | NVS-PAK1-C (Inactive Control) |

| Target Binding ( | 7 nM (PAK1) / 400 nM (PAK2) | > 1,000 nM (PAK1) |

| Biochemical | 5 nM | > 500 nM |

| Biochemical | 6 nM | > 600 nM |

| Cellular Target Engagement (S144) | 0.25 µM (Selective PAK1 inhibition) | No inhibition at 0.25 µM |

| Structural Differentiator | N-isopropylpyrrolidine tail | N,N-dimethylpyrrolidine tail |

Experimental Workflows and Self-Validating Protocols

To establish trustworthiness in phenotypic assays, researchers must deploy both compounds simultaneously. The following protocols detail the causality behind each methodological step to ensure a self-validating experimental system.

Protocol A: In Vitro Kinase Activity (Caliper Mobility Shift Assay)

This assay measures the direct inhibition of PAK1 catalytic activity, validating the biochemical potency of the compounds[1].

-

Enzyme Preparation: Purify both dephosphorylated and phosphorylated PAK1 from E. coli. Rationale: NVS-PAK1-1 binds equally well to both states (5 nM vs 6 nM), proving its allosteric mechanism is independent of the kinase's activation loop phosphorylation status[1].

-

Compound Dispensing: Dispense 50 nL of NVS-PAK1-1 and NVS-PAK1-C (in 90% DMSO) into a 384-well microtiter plate to create an 8-point dose-response curve[1].

-

Equilibration (Critical Step): Add 4.5 µL of the PAK1 enzyme solution and pre-incubate at 30°C for 60 minutes[1]. Rationale: Allosteric inhibitors often exhibit slower on-rates compared to ATP-competitive compounds. Pre-incubation ensures the DFG-out conformational lock reaches thermodynamic equilibrium before substrate introduction.

-

Reaction Initiation & Readout: Add 4.5 µL of peptide substrate/ATP solution, incubate for 60 minutes, and terminate with 16 µL of stop solution. Quantify the unphosphorylated vs. phosphorylated peptide ratio via a Caliper LC3000 system[1].

Protocol B: Cellular Target Engagement (Autophosphorylation Assay)

This protocol verifies that the compounds penetrate the cell membrane and engage PAK1 in a complex intracellular environment without off-target cytotoxicity[2].

-

Cell Line Selection: Seed Su86.86 pancreatic duct carcinoma cells. Rationale: This cell line exhibits high basal levels of PAK1 autophosphorylation, providing a robust dynamic range for inhibition readouts[1].

-

Lysis and Immunoblotting: Lyse cells using RIPA buffer supplemented with broad-spectrum phosphatase inhibitors. Perform Western blotting probing for phospho-PAK1 (Ser144) and total PAK1[2].

-

Validation Logic: A valid experiment will show complete ablation of the Ser144 signal in the NVS-PAK1-1 treated cells, while the NVS-PAK1-C treated cells must maintain a Ser144 signal identical to the vehicle (DMSO) control. If NVS-PAK1-C reduces phosphorylation or causes cell death, it indicates an assay artifact or off-target toxicity[1].

Signaling Pathway Visualization

Figure 1: PAK1 signaling cascade and the allosteric intervention by NVS-PAK1-1 vs. NVS-PAK1-C.

Conclusion

The matched pair of NVS-PAK1-1 and NVS-PAK1-C represents a gold standard in chemical biology. By exploiting a novel allosteric pocket to stabilize the DFG-out conformation, NVS-PAK1-1 achieves unprecedented selectivity. Utilizing NVS-PAK1-C—which lacks target affinity due to a single methyl group substitution—ensures that observed phenotypic responses are definitively linked to PAK1 inhibition rather than off-target chemotype effects.

References

-

Karpov, A. S., et al. (2015). Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor. ACS Medicinal Chemistry Letters.[Link]

-

Structural Genomics Consortium (SGC). NVS-PAK1-1 Chemical Probe Summary.[Link]

Sources

The Mechanistic Imperative of Allosteric PAK1 Inhibition: Validating Target Specificity with Structural Negative Controls

Executive Summary

The p21-activated kinase 1 (PAK1) is a critical node in oncogenic and neurodegenerative signaling networks, regulating cytoskeletal dynamics, cell survival, and proliferation. Historically, the development of PAK1 therapeutics has been hindered by the highly conserved nature of the kinome's ATP-binding pocket, leading to off-target toxicities when using traditional ATP-competitive inhibitors. Allosteric inhibitors have emerged as a superior pharmacological strategy, offering exquisite target specificity by exploiting unique regulatory domains.

However, the chemical properties of allosteric modulators—such as the sulfhydryl moieties required for covalent binding—can introduce confounding redox artifacts in cellular assays. As a Senior Application Scientist, I emphasize that any robust experimental pipeline must employ a self-validating system. This whitepaper details the mechanistic rationale, quantitative profiles, and step-by-step protocols for utilizing allosteric PAK1 inhibitors alongside their matched structural negative controls (e.g., the IPA-3/PIR-3.5 paradigm) to ensure data integrity and true target validation.

The Mechanistic Rationale: Allosteric Targeting of PAK1

Group I PAKs (PAK1, PAK2, PAK3) exist in the cytosol as auto-inhibited homodimers. Activation occurs when GTP-bound small Rho-family GTPases, specifically Cdc42 or Rac1, bind to the N-terminal p21-binding domain (PBD). This binding triggers a conformational shift that dissociates the dimer, relieving the auto-inhibitory domain's suppression of the C-terminal kinase domain and allowing auto-phosphorylation at Thr423 1.

Allosteric inhibitors bypass the ATP pocket entirely. For example, IPA-3 (1,1′-dithiodi-2-naphthtol) covalently binds to the N-terminal regulatory domain of PAK1, sterically hindering the docking of Cdc42/Rac1. Because it targets a regulatory mechanism unique to Group I PAKs, IPA-3 achieves exceptional kinome selectivity 2.

Diagram 1: Mechanism of allosteric PAK1 inhibition by IPA-3 and the inactivity of PIR-3.5.

The Gold Standard Pair: IPA-3 and PIR-3.5

While IPA-3 is a powerful in vitro tool, its mechanism relies on a reducible disulfide bond. In the reducing environment of the cytosol, the sulfhydryl moiety can induce off-target redox stress, potentially leading to non-specific cytotoxicity.

To establish causality—proving that a cellular phenotype is driven by PAK1 inhibition rather than generalized redox toxicity—researchers must use a self-validating control system. PIR-3.5 (6,6′-dithiodi-2-naphthtol) is the structurally inactive isomer of IPA-3. It possesses the same molecular weight, lipophilicity, and redox potential, but its altered geometry prevents it from binding the PAK1 regulatory domain 1. If a cell line undergoes apoptosis when treated with IPA-3 but remains viable when treated with an equimolar concentration of PIR-3.5, the researcher can confidently attribute the phenotype to PAK1 suppression.

Next-Generation Inhibitors and Degraders

The field has advanced beyond IPA-3 to overcome its metabolic instability. NVS-PAK1-1 is a highly potent allosteric inhibitor based on a dibenzodiazepine scaffold that binds beneath the αC helix, stabilizing a DFG-out inactive conformation. Its matched negative control is NVS-PAK1-C .

More recently, heterobifunctional PROTACs (Proteolysis Targeting Chimeras) have been developed. BJG-05-039 conjugates NVS-PAK1-1 to lenalidomide, recruiting the Cereblon (CRBN) E3 ligase to selectively degrade PAK1. The self-validating control for this system is an analog disabled for CRBN binding, ensuring that phenotypic effects are due to degradation rather than mere catalytic inhibition 3.

Quantitative Data Summary

| Compound | Classification | Mechanism of Action | Target Specificity | IC50 / KD (PAK1) | Matched Negative Control |

| IPA-3 | Allosteric Inhibitor | Covalent binding to regulatory domain (RD) | Group I PAKs (PAK1 > PAK2/3) | ~2.5 µM | PIR-3.5 |

| NVS-PAK1-1 | Allosteric Inhibitor | Binds pocket beneath αC helix (DFG-out) | PAK1 selective | ~5 nM | NVS-PAK1-C |

| BJG-05-039 | PROTAC Degrader | NVS-PAK1-1 conjugated to lenalidomide | PAK1 selective degradation | N/A (Degrader) | BJG-05-098 (CRBN-disabled) |

Experimental Workflows and Validation Protocols

To guarantee reproducibility and mechanistic accuracy, the following protocol outlines a self-validating workflow for testing allosteric PAK1 inhibitors.

Diagram 2: Standardized workflow for validating allosteric PAK1 inhibitors using negative controls.

Step-by-Step Methodology: Self-Validating PAK1 Inhibition Assay

Phase 1: Preparation and Treatment

-

Cell Plating: Seed the target cells (e.g., THP-1 AML cells or MCF7 breast cancer cells) in 6-well plates for biochemical assays (1x10^6 cells/well) and 96-well plates for phenotypic assays (5x10^3 cells/well). Incubate overnight at 37°C, 5% CO2.

-

Compound Reconstitution: Reconstitute IPA-3 and PIR-3.5 in anhydrous DMSO to a stock concentration of 10 mM. Causality Note: Always prepare fresh dilutions to prevent spontaneous oxidation of the sulfhydryl groups, which degrades compound efficacy.

-

Dose-Response Treatment: Treat cells with a vehicle control (0.1% DMSO), IPA-3 (1 µM, 5 µM, 10 µM, 20 µM), and PIR-3.5 at matched equimolar concentrations. Incubate for 24 hours.

Phase 2: Biochemical Validation (Target Engagement) 4. Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are non-negotiable; PAK1 auto-phosphorylation at Thr423 is highly transient and will be lost during extraction without them. 5. Immunoblotting: Resolve lysates via SDS-PAGE. Probe for total PAK1, phospho-PAK1 (Thr423), and downstream effectors like phospho-MEK1 (Ser289) or phospho-AKT (Ser473). 6. Validation Check: A successful assay will show dose-dependent reduction of p-PAK1 and p-MEK in the IPA-3 group, but no change in the PIR-3.5 or DMSO groups.

Phase 3: Phenotypic Readout (Viability & Apoptosis) 7. MTS Assay: Add MTS reagent to the 96-well plates 24 hours post-treatment. Read absorbance at 490 nm. 8. Data Synthesis: Calculate IC50 values. If both IPA-3 and PIR-3.5 show significant toxicity at 20 µM, the cell death is driven by non-specific redox stress. If only IPA-3 induces cell death while PIR-3.5 mirrors the DMSO baseline, the phenotype is conclusively validated as PAK1-dependent.

References

- Semenova, G., & Chernoff, J. (2017). Targeting PAK1. National Institutes of Health (PMC).

- Viaud, J., & Peterson, J. R. (2009). An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently. Molecular Cancer Therapeutics.

- Chow, H. Y., et al. (2022). Development and utility of a PAK1-selective degrader. bioRxiv.

Sources

NVS-PAK1-C Target Selectivity Profile: Validating Allosteric PAK1 Inhibition in Chemical Biology

Executive Summary: The Necessity of a "Silent" Control

In rigorous chemical biology and drug development, defining a target's function requires more than just a potent inhibitor; it demands a structurally matched, inactive control to filter out off-target chemotoxicity. When investigating p21-activated kinase 1 (PAK1)—a critical node in cytoskeletal dynamics, cell migration, and survival—the chemical probe NVS-PAK1-1 is the industry standard[1].

However, a novice mistake is analyzing the active probe in isolation. To establish a true, self-validating target selectivity profile, researchers must utilize NVS-PAK1-C , the deliberately inactive counterpart. This in-depth technical guide explores the structural logic, quantitative selectivity profile, and field-proven experimental workflows of the NVS-PAK1-1 / NVS-PAK1-C probe system.

Mechanistic Grounding & Structural Logic

Group I PAKs (PAK1, PAK2, PAK3) function as downstream effectors of the Rho GTPases Cdc42 and Rac1[1][2]. Upon activation, PAK1 phosphorylates downstream targets like MEK1 at Ser289, driving cellular proliferation and survival pathways[1].

NVS-PAK1-1 is a highly potent, ATP-competitive inhibitor, but its mechanism is structurally allosteric. It binds the kinase domain in a "DFG-out" conformation, shifting the

The Role of NVS-PAK1-C: To ensure that observed cellular phenotypes are strictly due to PAK1 inhibition, Novartis and the Structural Genomics Consortium (SGC) developed NVS-PAK1-C[1]. NVS-PAK1-C shares the core dibenzodiazepine scaffold of the active probe but features minor structural modifications that sterically clash with the allosteric binding pocket[3]. This structural nuance drops its binding affinity by over 100-fold, creating a perfect "silent" control that mimics the physicochemical properties of the drug without engaging the primary target[1].

Quantitative Target Selectivity Profile

To establish trustworthiness in your assays, you must understand the comparative selectivity profiles of the active probe and the inactive control. NVS-PAK1-1 was profiled against a KINOMEscan panel of 442 kinases, yielding an exceptional selectivity score (

Table 1: Comparative Selectivity & Potency Profile

| Parameter | NVS-PAK1-1 (Active Probe) | NVS-PAK1-C (Inactive Control) |

| Primary Target | PAK1 (Allosteric, DFG-out) | None (Negative Control) |

| PAK1 IC₅₀ (Dephosphorylated) | 5 nM[4][5] | > 500 nM (>100x weaker)[1] |

| PAK1 IC₅₀ (Phosphorylated) | 6 nM[4][5] | > 600 nM (>100x weaker)[1] |

| PAK2 IC₅₀ (Dephosphorylated) | 270 nM[1][4] | Inactive at standard doses[1] |

| Kinome Selectivity ( | 0.003 (against 442 kinases)[1] | Baseline / Non-reactive |

| Molecular Weight | 447.9 Da | 465.9 Da |

| Recommended In Vitro Dose | 0.25 µM (PAK1 specific)[1] | 0.25 µM (Matched control)[1] |

Self-Validating Experimental Protocols

A protocol is only as reliable as its controls. As an application scientist, I mandate the parallel use of NVS-PAK1-C in all PAK1 assays to create a self-validating system. Below are the field-proven methodologies.

Protocol 1: Caliper In Vitro Kinase Assay (Biochemical Validation)

Causality: To prove direct target engagement devoid of cellular permeability variables, we utilize a microfluidic mobility shift assay (Caliper). NVS-PAK1-C is run in parallel to ensure the assay matrix does not produce false positives[1].

-

Preparation: Prepare 384-well microtiter plates.

-

Compound Addition: Dispense 50 nL of NVS-PAK1-1 and NVS-PAK1-C (8-point dose-response, starting at 10 µM) in 90% DMSO directly into empty wells[5].

-

Enzyme Incubation: Add 4.5 µL of recombinant PAK1 enzyme solution to each well. Pre-incubate at 30°C for 60 minutes. Expert Insight: This pre-incubation is critical for allosteric inhibitors to reach binding equilibrium before ATP introduction.[5]

-

Reaction Initiation: Add 4.5 µL of the fluorescently labeled peptide substrate and ATP solution[5].

-

Detection: Measure the conversion of unphosphorylated peptide to phosphorylated peptide using a Caliper EZ Reader.

-

Validation: NVS-PAK1-1 should yield an IC₅₀ of ~5-6 nM. NVS-PAK1-C must show a >100-fold right-shifted IC₅₀, confirming the specificity of the active probe[1][4].

Protocol 2: Cellular Autophosphorylation Assay (Phenotypic Validation)

Causality: Biochemical potency does not always translate to cellular efficacy. We use the Su86.86 pancreatic duct carcinoma cell line because it endogenously expresses high levels of both PAK1 and PAK2, providing a rigorous environment to test isoform selectivity[1].

-

Cell Culture: Seed Su86.86 cells in appropriate media and allow adherence for 24 hours.

-

Compound Treatment: Treat cells with either NVS-PAK1-1 or NVS-PAK1-C at 0.25 µM (for PAK1-specific inhibition) or 2.5 µM (for dual PAK1/2 inhibition)[1].

-

Incubation: Incubate for 1 to 5 days depending on the readout (short-term for signaling cascades, 5 days for proliferation metrics)[1].

-

Lysis & Immunoblotting: Lyse cells and probe for PAK1 autophosphorylation at Ser144 and downstream MEK1 phosphorylation at Ser289[1][5].

-

Validation: At 0.25 µM, NVS-PAK1-1 should abrogate Ser144 phosphorylation. Crucially, NVS-PAK1-C treated cells must retain wild-type phosphorylation levels, confirming that the phenotype is driven by PAK1 inhibition, not off-target toxicity[1].

Visualizing the Probe System

To synthesize the mechanistic and experimental logic, the following diagrams map the signaling intervention and the self-validating workflow.

NVS-PAK1-1 and NVS-PAK1-C intervention in the PAK1-MEK1 signaling cascade.

Self-validating cellular workflow utilizing the NVS-PAK1-1 / NVS-PAK1-C probe system.

Conclusion

The true value of the NVS-PAK1-C target selectivity profile lies in its lack of activity. By maintaining the physicochemical properties of NVS-PAK1-1 while abolishing its binding affinity, NVS-PAK1-C provides researchers with an authoritative tool to confirm on-target PAK1 inhibition. Whether you are conducting biochemical screening or complex phenotypic assays, integrating this negative control is non-negotiable for maintaining scientific integrity.

References

- MedChemExpress. "NVS-PAK1-C | PAK1 Inhibitor Probe".

- Abcam. "NVS-PAK1-C, inactive control for NVS-PAK1-1".

- Structural Genomics Consortium (SGC). "NVS-PAK1-1 A Chemical Probe For PAK1".

- MedChemExpress. "NVS-PAK1-1 | PAK1 Inhibitor".

- Structural Genomics Consortium (SGC). "NVS-PAK1-1 Structure and Selectivity".

- Tocris Bioscience. "NVS PAK1 C (6133)".

- National Institutes of Health (NIH). "Regulation of Vascular Injury and Repair by P21-Activated Kinase 1 and P21-Activated Kinase 2".

Sources

- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]

- 2. Regulation of Vascular Injury and Repair by P21-Activated Kinase 1 and P21-Activated Kinase 2: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

NVS-PAK1-C: The Critical Negative Control for Allosteric PAK1 Inhibition and Target Validation

The Imperative of Chemical Probe Controls in Kinase Biology

In the realm of signal transduction research, the validation of a kinase's biological function requires more than just a potent inhibitor; it demands a rigorously matched inactive control. NVS-PAK1-C serves as the essential negative control for NVS-PAK1-1 , a highly selective, allosteric inhibitor of p21-activated kinase 1 (PAK1)[1][2].

PAK1 is a central node in integrating cellular signals from Rho-family GTPases (such as CDC42 and RAC1) to downstream effectors like MEK1 and the actin cytoskeleton[2][3]. Dysregulation of this pathway is heavily implicated in KRAS-mutant tumor proliferation and neurodegenerative pathologies, such as the loss of dendritic spines in Alzheimer's disease[4][5]. However, to definitively prove that a phenotypic response (e.g., halted cell migration or preserved synaptic plasticity) is driven by PAK1 inhibition rather than off-target chemotoxicity, researchers must employ a self-validating experimental system. NVS-PAK1-C provides this baseline[1].

Structural Rationale: The Cost of a Methyl Group

NVS-PAK1-1 achieves its exquisite selectivity by binding to the allosteric pocket of PAK1, stabilizing the kinase in an inactive, DFG-out conformation[2]. This binding is indirectly ATP-competitive, as the allosteric stabilization structurally precludes ATP from entering the active site[2].

The structural difference between the active probe (NVS-PAK1-1) and the inactive control (NVS-PAK1-C) is remarkably subtle, yet biologically profound. Both molecules share a dibenzodiazepine core, but they differ specifically at the pyrrolidine-1-carboxamide moiety:

-

NVS-PAK1-1 (Active): Features an N-isopropyl group[6].

-

NVS-PAK1-C (Inactive): Features an N,N-dimethyl group[7].

The Causality of Inactivity: The isopropyl group of NVS-PAK1-1 is critical for maintaining optimal hydrophobic contacts and steric complementarity within the PAK1 allosteric binding pocket. Replacing this with a dimethyl group in NVS-PAK1-C disrupts these precise interactions. This minor perturbation leads to a profound collapse in binding affinity, rendering NVS-PAK1-C >100-fold less active against PAK1[2]. Because the core scaffold remains identical, NVS-PAK1-C perfectly controls for any non-specific protein binding or lipid membrane disruptions caused by the dibenzodiazepine structure itself.

Comparative Biological Activity

To establish a robust assay, researchers must understand the baseline metrics of both the probe and its control. The table below synthesizes the quantitative biochemical data for both compounds.

| Parameter | NVS-PAK1-1 (Active Probe) | NVS-PAK1-C (Inactive Control) |

| Primary Target | PAK1 | PAK1 |

| Mechanism of Action | Allosteric (DFG-out stabilization) | Inactive / Non-binding |

| PAK1 IC₅₀ (Dephosphorylated) | 5 nM[2] | >500 nM (>100-fold less active)[2] |

| PAK1 IC₅₀ (Phosphorylated) | 6 nM[2] | >600 nM[2] |

| PAK1 Kₖ (Binding Affinity) | 7 nM[2] | Negligible |

| PAK2 IC₅₀ (Dephosphorylated) | 270 nM[2] | Inactive[2] |

| Kinome Selectivity | S(10) = 0.003 (DiscoverX 442 panel)[2] | N/A (Used as baseline) |

| Cellular Efficacy (Su86.86 cells) | Inhibits pPAK1 (S144) at 0.25 µM[2] | No effect at matched concentrations[2] |

Self-Validating Experimental Protocols

As a best practice in assay development, any phenotypic claim attributed to PAK1 must be validated using a parallel probe/control workflow. Below are the step-by-step methodologies for deploying NVS-PAK1-C.

Protocol A: Stock Solution Preparation & Storage

Rationale: Dibenzodiazepine derivatives can be sensitive to repeated freeze-thaw cycles, which leads to compound precipitation and a loss of active concentration in cellular assays[8].

-

Reconstitution: Dissolve NVS-PAK1-C (MW: 465.9 Da) in anhydrous DMSO to create a 10 mM stock solution (e.g., 4.66 mg in 1 mL DMSO). Repeat in parallel for NVS-PAK1-1 (MW: 479.9 Da)[4].

-

Aliquotting: Dispense the 10 mM stock into 20 µL single-use aliquots to entirely avoid freeze-thaw degradation.

-

Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month).

Protocol B: Biochemical Target Engagement (Caliper Assay)

Rationale: The Caliper microfluidic assay provides a direct, interference-free measurement of kinase activity by separating phosphorylated and unphosphorylated peptide substrates based on charge mobility[2][8].

-

Preparation: In a 384-well microtiter plate, dispense 50 nL of NVS-PAK1-C (and NVS-PAK1-1 in separate wells) in 90% DMSO to achieve an 8-point dose-response curve[8].

-

Enzyme Incubation: Add 4.5 µL of recombinant PAK1 enzyme solution to each well. Pre-incubate at 30°C for 60 minutes. Causality: This pre-incubation is mandatory to allow the allosteric equilibrium to be reached before introducing ATP[8].

-

Reaction Initiation: Add 4.5 µL of the specific peptide/ATP substrate solution.

-

Termination: After 60 minutes at 30°C, halt the reaction by adding 16 µL of stop solution[8].

-

Readout: Calculate the IC₅₀. NVS-PAK1-C must demonstrate a >100-fold rightward shift in the IC₅₀ curve compared to NVS-PAK1-1 to validate the assay window[2].

Protocol C: Cellular Phenotype Validation (Su86.86 Pancreatic Carcinoma)

Rationale: Su86.86 cells harbor KRAS mutations and express high levels of PAK1, making them an ideal model for evaluating downstream MEK1 signaling[2][4].

-

Cell Seeding: Seed Su86.86 cells in 6-well plates and culture until 70% confluent.

-

Compound Treatment: Treat cells in parallel with 0.25 µM, 1.0 µM, and 2.5 µM of NVS-PAK1-1 and NVS-PAK1-C[2].

-

Incubation: Incubate for 2-4 hours to assess acute signaling changes.

-

Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for autophosphorylated PAK1 (S144) and downstream pMEK1 (S289)[2].

-

Interpretation: NVS-PAK1-1 will ablate pPAK1 and pMEK1 signals; NVS-PAK1-C must leave these signals intact. If NVS-PAK1-C causes signal reduction at matched concentrations, off-target toxicity or scaffold interference is present.

Visualizations of Workflows and Pathways

Parallel validation workflow utilizing NVS-PAK1-1 and NVS-PAK1-C to confirm target engagement.

PAK1 signaling cascade highlighting the differential intervention of the active probe and control.

References

-

Title: NVS-PAK1-1 A Chemical Probe For PAK1 Source: Structural Genomics Consortium (SGC) URL: [Link]

-

Title: PAK1 inhibitor NVS-PAK1-1 preserves dendritic spines in amyloid/tau exposed neurons and 5xFAD mice Source: PubMed (NIH) / Alzheimer's & Dementia URL: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]

- 3. Regulation of Vascular Injury and Repair by P21-Activated Kinase 1 and P21-Activated Kinase 2: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. PAK1 inhibitor NVS-PAK1-1 preserves dendritic spines in amyloid/tau exposed neurons and 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. NVS-PAK1-C, inactive control for NVS-PAK1-1 (CAS 2250019-95-3) | Abcam [abcam.com]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: The NVS-PAK1-C & NVS-PAK1-1 Chemical Probe System

[1]

Executive Summary

NVS-PAK1-C is the designated inactive control compound for NVS-PAK1-1 , a highly selective, allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] In high-fidelity pharmacological studies, NVS-PAK1-C is not an optional accessory; it is a mandatory component for validating on-target mechanism of action (MoA).[1]

This guide delineates the physicochemical properties, mechanistic basis of inactivity, and experimental protocols for using the NVS-PAK1-C/NVS-PAK1-1 pair to interrogate PAK1 signaling in oncology and neuroscience.[1]

| Property | Active Probe: NVS-PAK1-1 | Negative Control: NVS-PAK1-C |

| Mechanism | Allosteric (Type IV/DFG-out) | Inactive (Steric/H-bond null) |

| PAK1 IC50 | ~5 nM | > 10,000 nM |

| Selectivity | >50-fold (PAK1 vs PAK2) | N/A (Inactive) |

| Key Structural Feature | Urea NH (H-bond donor) | Dimethylurea (No H-bond donor) |

Chemical & Mechanistic Characterization

Structural Basis of Selectivity and Inactivity

Both compounds utilize a dibenzodiazepine scaffold, a unique chemotype among kinase inhibitors that binds to an allosteric pocket located underneath the C-lobe

-

NVS-PAK1-1 (Active): Features a secondary urea moiety (-NH-CO-N-).[1] The amide hydrogen acts as a critical hydrogen bond donor, anchoring the molecule within the allosteric cleft and stabilizing the kinase in an inactive, DFG-out conformation.[1]

-

NVS-PAK1-C (Control): Structurally identical except for the capping of the urea nitrogen with methyl groups (-N(CH3)2).[1] This modification eliminates the H-bond donor capability, abrogating binding affinity (>100-fold loss in potency) while retaining the exact physicochemical profile (solubility, permeability, size) of the active probe.[1]

Kinome Selectivity Profile

The active probe, NVS-PAK1-1, is notable for its ability to discriminate between PAK1 and PAK2 (93% sequence identity in the kinase domain).[1][4]

-

PAK1:

[1][2][5][6] -

PAK2:

[1][5][6] -

Selectivity Score (

): 0.003 (Active against only 1/442 kinases at 10

Implication for Researchers: Any cellular phenotype observed with NVS-PAK1-1 that is not mimicked by NVS-PAK1-C (at equivalent concentrations) can be confidently attributed to PAK1 inhibition.[1]

Experimental Protocols & Workflows

Reconstitution and Storage[1]

-

Solvent: DMSO (anhydrous).[1]

-

Stock Concentration: 10 mM recommended.

-

Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

In Vitro Validation Workflow (Cellular)

To rigorously validate PAK1-dependent effects, researchers must employ a "Matched Pair" design.[1]

Step-by-Step Protocol:

-

Seeding: Plate cells (e.g., Su86.86, MCF7, or primary neurons) to reach 70% confluency.[1]

-

Starvation (Optional): Serum-starve for 16 hours to reduce basal PAK activity if assaying growth factor induction.

-

Treatment Groups:

-

Vehicle: 0.1% DMSO.[1]

-

Active (Low): 250 nM NVS-PAK1-1 (Selective PAK1 inhibition).

-

Active (High): 2.5

M NVS-PAK1-1 (Pan-PAK1/2 inhibition). -

Control: 2.5

M NVS-PAK1-C (Verifies absence of off-target toxicity).

-

-

Incubation: 1–24 hours depending on readout (1 hr for signaling, 24+ hr for phenotypic assays).

-

Stimulation: Treat with EGF (50 ng/mL) or oligomeric A

(for neurodegeneration models) for 15–30 mins. -

Lysis & Readout: Western blot or AlphaLISA.[1]

Primary Readouts:

-

Target Engagement: Loss of PAK1 autophosphorylation at Ser144 .[2][8]

-

Downstream Signaling: Reduction in p-MEK1 (Ser298 ) or p-LIMK.

Data Interpretation Guide

| Observation | Interpretation |

| Effect with -1, No effect with -C | Validated On-Target PAK1 Effect. |

| Effect with -1 AND -C | Off-target toxicity or scaffold-specific interference.[1] |

| No effect with either | Cell line is PAK1-independent or compound did not permeate.[1] |

Visualization of Signaling & Logic

PAK1 Signaling Pathway & Probe Intervention

The following diagram illustrates the canonical PAK1 signaling cascade and the specific intervention point of the NVS-PAK1-1/C system.

Caption: Mechanistic intervention of NVS-PAK1-1 vs. NVS-PAK1-C within the Rac/Cdc42-PAK1 signaling axis.[1]

Experimental Validation Logic Flow

This flowchart guides the researcher through the decision-making process when using the probe pair.

Caption: Decision matrix for validating PAK1-specific effects using the matched probe pair.

References

-

NVS-PAK1-1: A Chemical Probe for PAK1. Structural Genomics Consortium (SGC). [Link][1]

-

PAK1 inhibitor NVS-PAK1-1 preserves dendritic spines in amyloid/tau exposed neurons and 5xFAD mice. Nature Communications (2020). [Link][1]

-

Development and utility of a PAK1-selective degrader. Cell Chemical Biology (2020).[1] (Describes the use of NVS-PAK1-1 as a scaffold for PROTACs). [Link]

-

NVS-PAK1-1 Chemical Probe Profile. Chemical Probes Portal. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]

- 3. PAK1 inhibitor NVS‐PAK1‐1 preserves dendritic spines in amyloid/tau exposed neurons and 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NVS-PAK1-1 | PAK | TargetMol [targetmol.com]

- 6. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]

- 7. rndsystems.com [rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: Solubility and Handling of NVS-PAK1-C

Part 1: Executive Summary & Scientific Context[1]

The Critical Role of NVS-PAK1-C

NVS-PAK1-C (CAS: 2250019-95-3) serves a specific and vital function in kinase research: it is the negative control probe for the allosteric PAK1 inhibitor, NVS-PAK1-1.[1] While NVS-PAK1-1 potently inhibits PAK1 (IC50 ~5 nM), NVS-PAK1-C is structurally analogous but chemically modified to exhibit >100-fold lower affinity for the target.

Why Solubility Matters: The utility of a negative control relies on its ability to be used at identical concentrations to the active probe without precipitating. If NVS-PAK1-C precipitates in the cell culture media or assay buffer while the active compound remains soluble, any observed "lack of effect" might be an artifact of bioavailability rather than biochemical inactivity.[1] Therefore, mastering the solubility profile of NVS-PAK1-C is not merely a logistical step—it is a requirement for data integrity.[1]

Physicochemical Profile

| Property | Specification |

| Compound Name | NVS-PAK1-C |

| Role | Negative Control for NVS-PAK1-1 |

| Molecular Weight | 465.91 g/mol |

| Formula | C₂₂H₂₃ClF₃N₅O |

| Appearance | Crystalline Solid |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) |

| Secondary Solvent | Ethanol (Lower solubility limit) |

Part 2: Solubility Data & Solvent Compatibility[1]

The following data represents empirical solubility limits. Always prepare fresh stocks for critical assays, as repeated freeze-thaw cycles in organic solvents can induce degradation or precipitation over time.

Solubility Thresholds

| Solvent | Max Solubility (mg/mL) | Max Concentration (mM) | Notes |

| DMSO | ~50 mg/mL | ~100 mM | Recommended. Hygroscopic; use anhydrous DMSO.[1][2] |

| Ethanol | ~9 - 20 mg/mL | ~20 - 40 mM | Significantly lower solubility than DMSO.[1] |

| DMF | ~50 mg/mL | ~100 mM | Good alternative to DMSO if required. |

| Water / PBS | < 0.1 mg/mL | < 0.2 mM | Insoluble. Do not dissolve directly in aqueous buffers. |

| 1:1 DMSO:PBS | ~0.5 mg/mL | ~1 mM | Metastable; use immediately. |

Critical Insight: NVS-PAK1-C is highly hydrophobic.[1] Direct addition of the powder to aqueous buffers (PBS, TBS, Media) will result in immediate "crash-out" (precipitation), rendering the compound useless. You must create a concentrated organic stock first.

Part 3: Detailed Protocols

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 10 mM stock solution.

Materials:

-

NVS-PAK1-C (Solid)[3]

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[1]

-

Vortex mixer

-

Amber glass vials (to protect from light)[1]

Step-by-Step:

-

Weighing: Accurately weigh 5 mg of NVS-PAK1-C.

-

Volume Calculation: To achieve 10 mM concentration:

-

Solubilization: Add 1.07 mL of anhydrous DMSO to the vial.

-

Mixing: Vortex vigorously for 30-60 seconds. Inspect visually. The solution should be completely clear with no particulate matter.

-

Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at room temperature.

-

-

Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol B: Aqueous Dilution ( preventing "Crash-Out")

Objective: Dilute the 10 mM DMSO stock into cell culture media (e.g., to 10 µM) without precipitation.

The Challenge: Rapidly mixing a high-concentration DMSO stock into water can cause local high concentrations that exceed the solubility limit, triggering micro-precipitation.

The "Intermediate Step" Method:

-

Prepare Intermediate: Dilute the 10 mM Master Stock 1:10 in fresh DMSO or Ethanol to create a 1 mM Working Stock .

-

Final Dilution: Pipette the required volume of the 1 mM Working Stock into the center of the vortexing culture media.

-

Target: 10 µM final concentration.

-

Dilution Factor: 1:100.

-

Final DMSO: 1%. (Ensure your cells tolerate 1% DMSO; if not, aim for 0.1% DMSO by using a 10 mM stock diluted 1:1000, ensuring rapid dispersion).[1]

-

-

Observation: Inspect the media under a microscope. If you see crystals or "oily" droplets, the compound has precipitated.

Part 4: Experimental Logic & Visualization[1]

Workflow Visualization

The following diagram illustrates the correct handling pipeline to ensure the negative control is valid.

Caption: Figure 1: Optimal solubilization workflow for NVS-PAK1-C. Direct addition of high-concentration stocks to aqueous media (red dashed line) increases precipitation risk.[1]

Pathway Context: Why use this control?

NVS-PAK1-C is used to validate that the inhibition of the PAK1 signaling pathway (leading to reduced MEK/ERK phosphorylation and actin cytoskeletal changes) observed with NVS-PAK1-1 is specific.[1]

Caption: Figure 2: Mechanism of Action. NVS-PAK1-1 blocks PAK1 signaling, while NVS-PAK1-C (Control) leaves the pathway intact, validating on-target efficacy.[1]

Part 5: References

-

Structural Genomics Consortium (SGC). "NVS-PAK1-1: A Chemical Probe for PAK1."[1] SGC Probes. Accessed October 2023. [Link]

-

Karpov, A. S., et al. "Discovery of a Potent and Selective Group I PAK Inhibitor." ACS Medicinal Chemistry Letters, 2015, 6(7), 776–781.[1][4] [Link][4]

Sources

Application Notes & Protocols: Utilizing NVS-PAK1-1 for Targeted PAK1 Inhibition in Cell Culture

Abstract: This document provides a comprehensive guide for researchers utilizing NVS-PAK1-1, a potent and highly selective allosteric inhibitor of p21-activated kinase 1 (PAK1). PAK1 is a critical signaling node downstream of Rac/Cdc42 GTPases, implicated in numerous cellular processes including cytoskeletal dynamics, cell proliferation, and survival.[1][2][3] Its dysregulation is a hallmark of various malignancies, making it a compelling target for therapeutic development.[2] NVS-PAK1-1 offers an exceptional tool for dissecting PAK1-specific functions in cellular contexts. This guide details the inhibitor's mechanism of action, provides validated concentration ranges for achieving selective PAK1 inhibition, and offers step-by-step protocols for target engagement validation by Western Blot and for assessing downstream functional effects on cell proliferation.

Introduction to NVS-PAK1-1: A Selective Chemical Probe

NVS-PAK1-1 is a dibenzodiazepine-based, allosteric inhibitor of PAK1.[4] Unlike ATP-competitive inhibitors, it binds to a novel pocket formed in the inactive, DFG-out conformation of the kinase domain.[4] This unique mechanism confers remarkable selectivity for PAK1 over other kinases, including the closely related PAK2 isoform.[4][5]

Mechanism of Action: The binding of NVS-PAK1-1 beneath the Cα-helix stabilizes an inactive conformation of PAK1, preventing its autophosphorylation and subsequent phosphorylation of downstream substrates.[4][5] This high-selectivity profile makes NVS-PAK1-1 a superior chemical probe for elucidating the specific roles of PAK1 in complex biological systems, minimizing the confounding off-target effects often associated with less selective kinase inhibitors. An inactive enantiomer, NVS-PAK1-C, is available and should be used as a negative control in all experiments to ensure observed effects are due to specific PAK1 inhibition.[5]

Recommended Concentrations for Cellular Assays

The optimal concentration of NVS-PAK1-1 is dependent on the experimental goal and the specific cell line, particularly its relative expression levels of PAK1 and PAK2. While the biochemical potency is extremely high, cellular potency is influenced by factors such as cell permeability and potential compensation from other PAK isoforms, like PAK2.

Key Insight: In many cell lines, PAK2 can compensate for the loss of PAK1 activity. Therefore, higher concentrations of NVS-PAK1-1 may be required to inhibit downstream signaling (e.g., MEK phosphorylation) or cellular proliferation, as these concentrations begin to inhibit PAK2 as well. For truly PAK1-specific effects, it is critical to work at the lower end of the effective concentration range and confirm target engagement.

Table 1: Potency and Recommended Concentrations of NVS-PAK1-1

| Parameter | Value | Assay Type | Cell Line | Notes | Source |

| Biochemical IC₅₀ | 5-6 nM | In Vitro Kinase (Caliper) | N/A | Potency against purified PAK1 enzyme. | [5] |

| PAK2 Biochemical IC₅₀ | 270 nM | In Vitro Kinase (Caliper) | N/A | Demonstrates >50-fold selectivity for PAK1 over PAK2. | [5] |

| Selective PAK1 Inhibition | 0.25 - 0.4 µM | Cellular | Various | Recommended starting range for selective inhibition of PAK1 autophosphorylation. | [5][6] |

| Dual PAK1/2 Inhibition | 2.0 - 2.5 µM | Cellular | Various | Required to see effects on proliferation in cells with PAK2 expression. | [5] |

| Proliferation IC₅₀ | ~2.0 µM | Proliferation Assay | Su86.86 (Pancreatic) | High PAK2 expression in this cell line necessitates higher concentrations to impact proliferation. | [5][7] |

| Proliferation IC₅₀ | 0.21 µM | Proliferation Assay | Su86.86 (shPAK2) | Demonstrates that in the absence of PAK2, cells are much more sensitive to PAK1 inhibition. | [5][7] |

Core Protocols

Preparation of NVS-PAK1-1 Stock Solutions

Rationale: Proper solubilization and storage are critical for maintaining the inhibitor's activity and ensuring reproducible results. DMSO is the recommended solvent. Aliquoting prevents degradation from repeated freeze-thaw cycles.

Materials:

-

NVS-PAK1-1 powder (MW: 479.93 g/mol )

-

NVS-PAK1-C powder (inactive control)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of NVS-PAK1-1 by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.8 mg of NVS-PAK1-1 in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Prepare working aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution and aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[7]

-

Repeat steps 1-4 for the inactive control compound, NVS-PAK1-C.

Protocol for Assessing PAK1 Target Engagement via Western Blot

Rationale: This protocol validates that NVS-PAK1-1 is engaging and inhibiting its intended target within the cell. The primary readout is the inhibition of PAK1 autophosphorylation (at Ser144).[5] Analysis of downstream targets like MEK provides further confidence in pathway inhibition.

Materials:

-

Cell line of interest (e.g., Su86.86, A549, MCF7)

-

Complete cell culture medium

-

NVS-PAK1-1 and NVS-PAK1-C stock solutions (10 mM)

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and transfer system (e.g., PVDF membranes)[8]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary Antibodies:

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of NVS-PAK1-1 and NVS-PAK1-C in complete culture medium. A suggested concentration range is 0.1 µM, 0.25 µM, 0.5 µM, 1 µM, and 2.5 µM.

-

Include a "Vehicle" control (DMSO only, at the same final concentration as the highest drug dose) and an "Untreated" control.

-

Remove the old medium and add the medium containing the compounds or vehicle control.

-

Incubate for a predetermined time (e.g., 2-4 hours for signaling pathway analysis).

-

-

Cell Lysis:

-

Protein Quantification & Sample Prep:

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody (diluted in blocking buffer, typically 5% BSA for phospho-antibodies) overnight at 4°C with gentle shaking.[9]

-

Wash the membrane 3x with TBS-T.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBS-T, apply ECL substrate, and visualize using a chemiluminescence imaging system.

-

Strip and re-probe the membrane for total protein and loading controls.

-

Protocol for Cell Viability/Proliferation Assay

Rationale: This assay measures the functional consequence of PAK1 inhibition on cell growth and survival. ATP-based assays (e.g., CellTiter-Glo®) are robust and highly sensitive, as the intracellular ATP level is a direct indicator of metabolically active, viable cells.[11][12]

Materials:

-

Cell line of interest

-

96-well clear-bottom, white-walled plates (for luminescence assays)

-

NVS-PAK1-1 and NVS-PAK1-C stock solutions

-

ATP-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Treatment:

-

Prepare a 2X concentration serial dilution plate of NVS-PAK1-1 and NVS-PAK1-C in culture medium. A suggested final concentration range is 0.01 µM to 10 µM.

-

Include vehicle (DMSO) and untreated controls.

-

Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve a 1X final concentration.

-

-

Incubation: Incubate the plate for 72-96 hours in a standard cell culture incubator. This longer incubation period is necessary to observe effects on proliferation.

-

Assay Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

-

Add the ATP-based reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data by setting the vehicle control as 100% viability and a "no-cell" control as 0% viability.

-

Plot the normalized viability (%) against the log of the inhibitor concentration.

-

Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

-

Visualization of Pathways and Workflows

PAK1 Signaling Pathway and Inhibition by NVS-PAK1-1

Caption: The PAK1 signaling cascade and the point of allosteric inhibition by NVS-PAK1-1.

Experimental Workflow Diagram

Caption: Workflow for validating NVS-PAK1-1 activity in cell culture.

References

- The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC. (n.d.). National Center for Biotechnology Information.

- Signaling pathways of PAK1. The well-characterized upstream activators... - ResearchGate. (n.d.). ResearchGate.

- NVS-PAK1-1 - Structural Genomics Consortium. (n.d.). Structural Genomics Consortium.

- NVS-PAK1-1 | PAK1 Inhibitor - MedchemExpress.com. (n.d.). MedChemExpress.

- Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay - Benchchem. (n.d.). BenchChem.

- NVS-PAK1-1 - the Chemical Probes Portal. (2023, November 6). Chemical Probes Portal.

- Kumar, R. (2012, July 15). Molecular Pathways: Targeting P21-Activated Kinase 1 Signaling in Cancer—Opportunities, Challenges, and Limitations. AACR Journals.

- PAK1 - Wikipedia. (n.d.). Wikipedia.

- NVS-PAK1-1 | PAK - TargetMol. (n.d.). TargetMol.

- NVS PAK1 1 | PAK Inhibitors: Tocris Bioscience - R&D Systems. (n.d.). Tocris Bioscience.

- Klaas, M. (2022, November 29). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers.

- NVS-PAK1-1, PAK1 inhibitor (CAS 1783816-74-9) | Abcam. (n.d.). Abcam.

- The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC. (n.d.). National Center for Biotechnology Information.

- Lam, C. K. (2019, October 16). Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival | Journal of the American Heart Association. Journal of the American Heart Association.

- Grebenova, D. (2021, September 2). PAK1 and PAK2 in cell metabolism regulation. bioRxiv.

- PAK1 Antibody (#2602) Datasheet With Images | Cell Signaling Technology. (n.d.). Cell Signaling Technology.

- Development and utility of a PAK1-selective degrader - PMC. (n.d.). National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PAK1 - Wikipedia [en.wikipedia.org]

- 4. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]

- 6. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PAK1 Antibody (#2602) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]

- 12. ahajournals.org [ahajournals.org]

using NVS-PAK1-C in Western blot analysis

Application Note: Validating Specific PAK1 Inhibition via Western Blot using the NVS-PAK1-1/NVS-PAK1-C Probe Pair

Part 1: Core Directive & Introduction

Subject: High-Fidelity Western Blot Analysis using NVS-PAK1-C (Negative Control) and NVS-PAK1-1 (Active Inhibitor). Purpose: To provide a rigorous protocol for distinguishing on-target PAK1 inhibition from off-target effects using the "matched pair" chemical probe strategy.

Critical Definition: NVS-PAK1-C is the inactive control compound (negative control) for the selective allosteric PAK1 inhibitor NVS-PAK1-1 . It is structurally analogous to the active drug but lacks the specific binding affinity for the PAK1 allosteric pocket.

-

NVS-PAK1-1 (Active): Inhibits PAK1 autophosphorylation and downstream signaling.[1]

-

NVS-PAK1-C (Control): Should exhibit no effect on PAK1 signaling, serving as a control for the chemical scaffold's potential off-target toxicity.

Why This Matters: In drug development and kinase biology, relying solely on a Vehicle (DMSO) control is insufficient. NVS-PAK1-C allows researchers to attribute phenotypic changes specifically to PAK1 kinase inhibition rather than general cellular stress caused by the compound's chemical backbone.

Part 2: Scientific Integrity & Logic (Mechanism & Experimental Design)

Mechanism of Action & Probe Specificity

NVS-PAK1-1 is an allosteric inhibitor that binds to the PAK1 kinase domain, locking it in an inactive conformation. This prevents the autophosphorylation of Serine 144 (Ser144) in the inhibitory switch domain, which is the critical first step in PAK1 activation.

-

Active Probe (NVS-PAK1-1): Blocks Ser144 autophosphorylation

Prevents activation loop (Thr423) phosphorylation -

Inactive Probe (NVS-PAK1-C): Does not bind the allosteric pocket

PAK1 activates normally

Signaling Pathway Diagram

Caption: Mechanism of NVS-PAK1-1 inhibition vs. NVS-PAK1-C non-interaction within the MAPK pathway.

Part 3: Detailed Protocol & Methodology

Experimental Workflow

To rigorously validate PAK1 inhibition, you must compare three conditions.

Experimental Groups:

-

Vehicle Control: DMSO (0.1%).

-

Specificity Control: NVS-PAK1-C (e.g., 2 µM).

Dose Selection:

-

Cellular IC50: NVS-PAK1-1 typically shows cellular IC50 values between 0.2 µM and 2.5 µM depending on the cell line (e.g., Su86.86).

-

Recommendation: Use 2.5 µM for robust inhibition of PAK1.[1] NVS-PAK1-C should be used at the exact same concentration .

Step-by-Step Protocol

1. Cell Culture & Treatment

-

Seeding: Plate cells (e.g., MCF7, HeLa, or Schwann cells) to reach 70-80% confluency.

-

Starvation (Optional but Recommended): Serum-starve cells for 4-16 hours to reduce basal kinase activity, then stimulate (e.g., with EGF or FBS) concurrently with drug treatment to observe inhibition of acute activation.

-

Incubation: Treat cells for 1 to 4 hours . Long-term treatment (>24h) may induce degradation or feedback loops.

2. Cell Lysis (Critical Step)

-

Wash cells 2x with ice-cold PBS.

-

Lyse directly on ice using RIPA Buffer supplemented with high-concentration phosphatase inhibitors .

-

Lysis Buffer Composition:

-

50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.[3]

-

Add immediately before use: Protease Inhibitor Cocktail (1x), Sodium Orthovanadate (1 mM) , Sodium Fluoride (10 mM) , β-Glycerophosphate (10 mM) .

-

-

-

Note: Phosphatase inhibitors are non-negotiable. PAK1 phosphorylation is labile.

3. SDS-PAGE & Transfer [3]

-

Load 20-30 µg of total protein per lane.

-

Use a 4-12% Gradient Gel to resolve PAK1 (68 kDa) and downstream targets like MEK1 (45 kDa).

-

Transfer to PVDF membrane (0.45 µm). Nitrocellulose is acceptable but PVDF offers better retention for phospho-proteins.

4. Antibody Incubation Block with 5% BSA (not milk) in TBST for 1 hour. Milk contains casein which can interfere with phospho-antibodies.

| Target Protein | Phospho-Site | Purpose | Expected Result (NVS-PAK1-1) | Expected Result (NVS-PAK1-C) |

| p-PAK1 | Ser144 | Primary Readout (Autophosphorylation) | Strong Decrease | No Change (High) |

| p-PAK1 | Thr423 | Activation Loop | Decrease | No Change |

| p-MEK1 | Ser298 | Specific Downstream Target | Decrease | No Change |

| Total PAK1 | - | Loading Control | No Change | No Change |

| GAPDH/Actin | - | Loading Control | No Change | No Change |

-

Primary Antibody: Incubate overnight at 4°C in 5% BSA/TBST.

-

Secondary Antibody: HRP-conjugated, 1 hour at Room Temp.

5. Detection

-

Use a high-sensitivity ECL substrate (e.g., SuperSignal West Dura/Femto).

-